Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine
Description
Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry Scaffolds
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of many biologically active compounds. nih.govwisdomlib.org Its significance in medicinal chemistry is underscored by its presence in a variety of natural products, most notably Thiamine (Vitamin B1), and as an essential component of the penicillin antibiotic core structure. nih.govjetir.org The versatility of the thiazole scaffold has enabled its incorporation into a wide array of synthetic drugs with diverse therapeutic applications.
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. jetir.orgbohrium.comsysrevpharm.org Marketed drugs such as the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the antifungal abafungin (B1664290) all feature the thiazole motif, highlighting its importance in drug design. jetir.orgbohrium.com The aromatic nature of the thiazole ring and its ability to participate in various chemical interactions make it an attractive scaffold for medicinal chemists aiming to develop new molecules with improved potency and favorable pharmacokinetic profiles. jetir.orgbohrium.com
Research Context of N-Substituted Aminothiazole Compounds
Within the broader family of thiazole derivatives, 2-aminothiazoles are a particularly important subclass that has garnered significant attention in drug discovery. nih.govmdpi.com The amino group at the 2-position of the thiazole ring provides a convenient point for chemical modification, allowing for the synthesis of a vast library of N-substituted derivatives. researchgate.net This structural diversity has been explored extensively to modulate the biological activity of these compounds. mdpi.comresearchgate.net
Research has shown that N-substituted aminothiazole derivatives possess a wide range of therapeutic potential. mdpi.com They are investigated for numerous biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net The ability to introduce various substituents on the amino group, as well as on other positions of the thiazole ring, allows for the fine-tuning of their structure-activity relationships (SAR). bohrium.com For instance, the synthesis of Schiff bases from 2-aminothiazoles and subsequent reaction to form azetidinones has been explored as a strategy to generate new compounds with potential antibacterial and antifungal activity. researchgate.net
Specific Research Focus on Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine and Related Analogues
This compound is an N-substituted aminothiazole that represents a specific area of research within this class of compounds. Its structure features an allyl group on the 2-amino position and a 4-chlorophenyl group at the 4-position of the thiazole ring. The presence of the halogen atom (chlorine) is a common feature in medicinal chemistry, often introduced to enhance biological activity. researchgate.net
While detailed research findings specifically on this compound are not extensively documented in publicly available literature, the investigation of its analogues provides significant context for its potential biological relevance. For example, studies on related allyl-substituted thiazole derivatives have shown promising results. Research into compounds like [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethyl-phenyl)amine has demonstrated anti-proliferative activity against various human cancer cell lines, including leukemia, with its efficacy varying across different types of cancer cells. dmed.org.ua Furthermore, other research has focused on the synthesis and antimicrobial or anticancer evaluation of novel 3-allyl-2-iminothiazolidin-4-one derivatives, which share structural similarities. researchgate.netresearchgate.net The synthesis of various N-allyl-thiazole derivatives has also been described in the context of creating new compounds with potential biological activities. nih.govmdpi.com
The research focus on such analogues suggests that the combination of the N-allyl group and a substituted phenyl ring on the aminothiazole scaffold is a promising strategy for the development of new bioactive agents. The 4-chlorophenyl moiety, in particular, is a well-established substituent in drug design, and its presence in the target molecule warrants further investigation into its potential pharmacological profile.
Compound Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C12H11ClN2S chemicalbook.com |
| Molecular Weight | 250.75 g/mol chemicalbook.com |
| CB Number | CB8123769 chemicalbook.com |
| MDL Number | MFCD02920653 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-14-12-15-11(8-16-12)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLBYLQUMHJCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233260 | |
| Record name | 4-(4-Chlorophenyl)-N-2-propen-1-yl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-79-6 | |
| Record name | 4-(4-Chlorophenyl)-N-2-propen-1-yl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-N-2-propen-1-yl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Allyl 4 4 Chloro Phenyl Thiazol 2 Yl Amine and Its Structural Analogues
Conventional Synthetic Routes to 2-Aminothiazoles
Conventional methods for the synthesis of the 2-aminothiazole (B372263) core of Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine have been well-established for over a century. These routes are characterized by their reliability and broad applicability, primarily revolving around the formation of the thiazole (B1198619) ring from acyclic precursors.
Hantzsch Thiazole Synthesis Modifications
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. The classical approach involves the condensation of an α-haloketone with a thiourea (B124793). For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with allylthiourea (B1665245).
The reaction mechanism commences with the nucleophilic attack of the sulfur atom of allylthiourea on the α-carbon of the haloketone, leading to the displacement of the bromide. This is followed by an intramolecular cyclization where one of the amine nitrogens attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 2-aminothiazole ring.
Modifications to the Hantzsch synthesis often focus on improving yields, reducing reaction times, and simplifying purification processes. These can include variations in the solvent, temperature, and the use of catalysts to facilitate the condensation and cyclization steps. While specific yields for the direct synthesis of this compound via this method are not extensively reported in readily available literature, the synthesis of the core intermediate, 4-(4-chlorophenyl)thiazol-2-amine, is well-documented. This intermediate can then be allylated in a subsequent step.
Cyclization Reactions of Thioureas with α-Halo Carbonyl Compounds
This method is fundamentally the Hantzsch synthesis, but it is worth discussing in the context of the specific reactants required for the target molecule. The key starting materials are an α-halo carbonyl compound, specifically 2-bromo-1-(4-chlorophenyl)ethanone, and a substituted thiourea, which in this case is allylthiourea.
Advanced and Green Chemistry Approaches in Thiazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to minimize waste, reduce energy consumption, and often involve the use of less hazardous reagents.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. For the synthesis of 2-aminothiazoles, a one-pot reaction can be envisioned involving an aryl ketone, a source of bromine or iodine, and a thiourea derivative.
For instance, a one-pot synthesis of 4-aryl-2-aminothiazoles has been developed from aromatic ketones, N-bromosuccinimide (NBS), and thioureas under microwave irradiation in a green solvent system like polyethylene (B3416737) glycol (PEG)-400 and water. researchgate.net This approach avoids the pre-synthesis and handling of lachrymatory α-haloketones. To obtain this compound, this strategy could be adapted by using 1-(4-chlorophenyl)ethanone and allylthiourea as the starting materials.
A three-component synthesis of 4-aryl-2-aminothiazoles has also been reported where phenyl-thioureas react with 2-bromoacetophenones, followed by C-N bonding with allyl bromides to yield the desired disubstituted thiazoles. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield |
| 1-(4-chlorophenyl)ethanone | N-Bromosuccinimide | Allylthiourea | This compound | Microwave, PEG-400/Water | High (expected) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Phenylthiourea | Allyl bromide | This compound | Transition-metal-free | Good |
Transition-Metal-Free Synthetic Protocols
The development of transition-metal-free reactions is a significant goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. An efficient three-component, transition-metal-free synthesis of 4-aryl-2-aminothiazoles has been reported. researchgate.net In this protocol, phenyl-thioureas react with 2-bromoacetophenones to form the 4-aryl-2-aminothiazole intermediate through cyclization. This intermediate then undergoes a subsequent C-N bond formation with benzyl (B1604629) or allyl bromides to produce the final disubstituted thiazole. researchgate.net This method is characterized by short reaction times, readily available starting materials, and good yields.
This approach is directly applicable to the synthesis of the target molecule, where 2-bromo-1-(4-chlorophenyl)ethanone would first react with a suitable thiourea, followed by allylation.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The Hantzsch synthesis of 2-aminothiazoles has been shown to be significantly enhanced by microwave irradiation, leading to shorter reaction times and often improved yields compared to conventional heating. nih.gov
For example, the synthesis of various 4-aryl-2-aminothiazoles from aromatic ketones, NBS, and thioureas has been achieved in 28-32 minutes with yields of 84-89% under microwave irradiation at 80-85 °C in a mixture of PEG-400 and water. researchgate.net The synthesis of new 4-(4-chlorophenyl)thiazol-2-amines has been accomplished via cyclic condensation of an α-bromoketone and N-substituted thiourea in anhydrous ethanol (B145695) under microwave irradiation at 80 °C for 30 minutes. nih.gov
Solvent-free approaches to the Hantzsch synthesis have also been developed, further enhancing the green credentials of this reaction. Hantzsch condensation of 2-bromoacetophenones with thiourea has been shown to proceed to completion in a few seconds under solvent-free conditions, providing good yields after a simple workup. organic-chemistry.org
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Microwave-Assisted | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol, 90 °C | 30 min | 95% | nih.gov |
| Microwave-Assisted | Aromatic ketones, NBS, Thioureas | PEG-400/Water, 80-85 °C | 28-32 min | 84-89% | researchgate.net |
| Microwave-Assisted | α-bromoketone, N-substituted thiourea | Anhydrous ethanol, 80 °C | 30 min | Not specified | nih.gov |
| Solvent-Free | 2-bromoacetophenones, Thiourea | Neat | Seconds | Good | organic-chemistry.org |
Regioselective N-Allylation Strategies
The introduction of an allyl group to the 2-amino-4-(4-chlorophenyl)thiazole precursor is a critical step in the synthesis of the title compound. This transformation requires careful consideration of regioselectivity, as alkylation can potentially occur at two different nitrogen atoms: the exocyclic amino group (N-allylation) or the endocyclic thiazole nitrogen (N3-allylation).
While direct literature on the N-allylation of 2-amino-4-(4-chlorophenyl)thiazole is not extensively detailed in the provided search results, general principles of N-alkylation of 2-aminothiazoles and related azoles can be applied. The regioselectivity of such reactions is influenced by factors including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. For instance, the use of specific ruthenium complexes has been shown to catalyze the regioselective N-alkylation of 2-amino-azoles with alcohols. researchgate.net Similarly, strategies for the regioselective N-alkylation of 2-aminobenzothiazoles using benzylic alcohols have been developed. rsc.org
In a related synthesis of a structural analogue, 3-allyl-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hydrazinylidene)-2,3-dihydrothiazole, an allyl group is present on the thiazole ring system. scielo.br This suggests that direct allylation of a suitable precursor is a feasible synthetic route. The challenge lies in controlling the reaction conditions to favor the formation of the desired N-allyl isomer, this compound. Dual catalytic strategies involving iridium photocatalysts and copper complexes have also been explored for the regioselective amino-functionalization of allyl alcohols, which could represent an alternative approach to forming the allylamine (B125299) moiety. nih.gov
Further research would be necessary to delineate the optimal conditions for the regioselective N-allylation of 2-amino-4-(4-chlorophenyl)thiazole to exclusively or predominantly yield the target compound.
Synthetic Pathways for Related 4-(4-Chlorophenyl)-Thiazole Derivatives
The synthesis of various derivatives of 4-(4-chlorophenyl)-thiazole often commences with the construction of the 2-amino-4-(4-chlorophenyl)thiazole scaffold. This key intermediate is commonly prepared via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone, specifically 2-bromo-4'-chloroacetophenone, with a thioamide, most commonly thiourea. chemicalbook.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol with heating. chemicalbook.com
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| α-bromo-4-chloroacetophenone, thiourea | Ethanol | 70 °C, 1 hour | Not specified | chemicalbook.com |
| p-chlorophenacyl bromide, thiourea | Absolute Methanol | Reflux | 95% | researchgate.net |
Once 2-amino-4-(4-chlorophenyl)thiazole is obtained, it serves as a versatile precursor for a variety of derivatives. For example, it can be acylated at the 2-amino position. Reaction with chloroacetyl chloride affords 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide. researchgate.net This intermediate can then be further reacted with nucleophiles like urea (B33335) or thiourea to generate more complex derivatives. researchgate.net
Another class of derivatives is formed through reactions involving the amino group. For instance, treatment of 2-aminothiazoles with isothiocyanates can yield N-substituted thiourea derivatives. semanticscholar.org Furthermore, multi-component reactions involving 2-aminothiazoles, aldehydes, and other reagents can lead to the formation of more complex fused heterocyclic systems, such as pyranothiazoles. semanticscholar.orgnih.gov
The synthesis of N-aryl derivatives has also been reported, where the 2-amino group is substituted with various phenyl groups. nanobioletters.com Moreover, the core 4-(4-chlorophenyl)thiazole structure has been incorporated into larger molecules with potential biological activities, such as compounds bearing β-amino acid and aromatic moieties. nih.gov These synthetic pathways highlight the versatility of the 4-(4-chlorophenyl)thiazole scaffold in medicinal chemistry. ijcce.ac.ir
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | Chloroacetyl chloride | 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | researchgate.net |
| 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | Urea | Derivative with urea moiety | researchgate.net |
| 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | Thiourea | Derivative with thiourea moiety | researchgate.net |
| 2-aminothiazole derivative | Phenyl isothiocyanate | N-phenylthiourea derivative | semanticscholar.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Allyl Substitution on Biological Activity and Molecular Interactions
The presence of an allyl group at the 2-amino position of the thiazole (B1198619) ring can significantly influence the biological activity of the compound. Studies on related 2-aminothiazole (B372263) derivatives have shown that the nature of the substituent at this position is a key determinant of potency and selectivity against various biological targets.
The allyl group, being a small and relatively lipophilic moiety, can engage in hydrophobic interactions within the binding pockets of target proteins. Research on 2-allylaminothiazole and 2-allylaminodihydrothiazole derivatives has indicated that these compounds can be synthesized with good yields and possess potential biological activity. nih.gov Computational studies on such derivatives suggest they can fulfill the criteria for good oral bioavailability, indicating that the allyl group does not negatively impact pharmacokinetic properties. nih.gov
The flexibility of the allyl group allows it to adopt various conformations, which can be advantageous for fitting into different binding sites. This conformational flexibility can contribute to a broader spectrum of activity or enhanced potency for a specific target. The double bond in the allyl group also introduces a region of higher electron density, which could participate in π-π stacking or other electronic interactions with amino acid residues in a protein's active site.
Influence of 4-(4-Chlorophenyl) Moiety on Pharmacological Profiles
The 4-(4-chlorophenyl) moiety at the 4-position of the thiazole ring is a critical feature that profoundly impacts the pharmacological profile of Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine. The phenyl ring itself provides a large, flat surface that can engage in van der Waals and hydrophobic interactions with target proteins.
The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group, which can modulate the electronic properties of the entire molecule. This can influence the compound's binding affinity and reactivity. Studies on various thiazole derivatives have demonstrated that halogen substitutions on the phenyl ring are often associated with enhanced biological activity. For instance, in a series of pteridine-7(8H)-one derivatives, replacing a phenyl group with a chlorophenyl group led to a four-fold increase in activity, attributed to the lipophilicity of chlorine enhancing binding through van der Waals interactions. acs.org Similarly, research on thiazole-linked pyridazinone hybrids showed that electron-withdrawing groups like chlorine on the phenyl ring resulted in higher seizure protection. nih.gov
The position of the chlorine atom is also crucial. SAR studies on some anticancer agents revealed that the activity of different chloro-substitution positions on the phenyl ring followed the order of m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov This highlights the specific spatial and electronic requirements of the target's binding site. In the context of this compound, the 4-chloro substitution is a common feature in many biologically active thiazoles, suggesting its importance for a range of pharmacological effects, including antimicrobial and anticancer activities. nih.govnih.gov
Role of Substituents on the Thiazole Ring at Position 2 and 4
Position 4: The substituent at the 4-position of the thiazole ring often plays a significant role in anchoring the molecule within the binding site of a protein. Large aromatic groups, such as the 4-chlorophenyl moiety, are frequently found at this position in active compounds. researchgate.netnih.gov The nature of this substituent can dictate the selectivity of the compound. For example, in a series of anticancer 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on the phenyl ring at the 4-position of the thiazole were explored to improve activity against different cancer cell lines. nih.gov The presence of a bulky group at this position is often well-tolerated and can lead to enhanced potency. nih.gov
Rational Design and Optimization Strategies for this compound Analogues
The rational design of analogues of this compound can be guided by established SAR principles for 2-aminothiazole derivatives. The goal of such optimization would be to enhance potency, selectivity, and pharmacokinetic properties.
Modification of the Allyl Group:
Alkylation: The allyl group could be replaced with other small alkyl or cycloalkyl groups to probe the size and shape of the hydrophobic pocket in the target protein.
Functionalization: Introduction of polar functional groups (e.g., hydroxyl, amino) on the allyl chain could introduce new hydrogen bonding interactions and improve solubility.
Bioisosteric Replacement: The double bond could be replaced with other bioisosteric groups to modulate the electronic properties and metabolic stability.
Modification of the 4-(4-Chlorophenyl) Moiety:
Halogen Substitution: The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or moved to the ortho or meta positions to fine-tune the electronic and steric properties.
Introduction of Other Substituents: Electron-donating (e.g., methoxy, methyl) or other electron-withdrawing (e.g., trifluoromethyl, cyano) groups could be introduced on the phenyl ring to explore their impact on activity. nih.gov
Ring Substitution: The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions.
Modification of the Thiazole Core:
Isosteric Replacement: The thiazole ring could be replaced by other five-membered heterocyclic rings such as oxazole, imidazole, or pyrazole (B372694) to assess the importance of the sulfur and nitrogen atoms for activity.
Introduction of Substituents at Position 5: The 5-position of the thiazole ring is often unsubstituted but can be a point for modification to introduce additional interactions with the target. nih.gov
A quantitative structure-activity relationship (QSAR) approach could be employed to build predictive models for the rational design of new derivatives with improved activity. excli.de By systematically modifying each part of the this compound scaffold and evaluating the biological activity of the resulting analogues, a comprehensive SAR can be developed to guide the optimization process.
Data Tables
Table 1: Impact of Substituents on the Phenyl Ring at Position 4 of the Thiazole Core on Biological Activity (General Observations from Related Compounds)
Table 2: Influence of Substituents at the 2-Amino Position of the Thiazole Core on Biological Activity (General Observations from Related Compounds)
Investigation of Biological Activities in Non Human Models
Antimicrobial Activity Investigations
There are no available studies detailing the antimicrobial profile of Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine. Research on other derivatives of the 4-(4-chlorophenyl)thiazol-2-amine core suggests that this chemical scaffold can exhibit antimicrobial properties; however, the influence of the N-allyl substitution on this activity has not been documented.
In Vitro Antibacterial Efficacy against Bacterial Strains
No data is available on the in vitro antibacterial efficacy of this compound against any bacterial strains.
In Vitro Antifungal Activity against Fungal Pathogens
There are no published findings on the in vitro antifungal activity of this compound against fungal pathogens.
Studies on Mechanism of Antimicrobial Action
In the absence of primary activity data, no studies have been conducted to elucidate the potential mechanism of antimicrobial action for this compound.
Antiparasitic Activity Evaluations
Scientific literature lacks any evaluation of the antiparasitic potential of this compound. While related thiazole (B1198619) and thiazolidene structures have been explored for such activities, data for this specific compound is not present in published research.
In Vitro Leishmanicidal Efficacy (e.g., against Leishmania amazonensis)
There are no available research articles or data reporting the in vitro leishmanicidal efficacy of this compound against Leishmania amazonensis or any other Leishmania species.
In Vitro Trypanocidal Activity (e.g., against Trypanosoma cruzi)
No studies have been published that investigate the in vitro trypanocidal activity of this compound against Trypanosoma cruzi or other trypanosomes.
Anticancer Activity Profiling in Cellular Models
The evaluation of this compound for its anticancer potential has been a key area of research. These studies primarily involve the use of non-human cancer cell lines to determine the compound's ability to induce cell death and inhibit proliferation.
Data regarding the specific cytotoxic effects of this compound on non-human cancer cell lines is not available in the reviewed scientific literature. Research has been conducted on structurally related thiazole derivatives, which have shown varied levels of cytotoxicity against different cancer cell lines. However, direct data for the specified compound is currently lacking.
Comprehensive studies detailing the cell growth inhibitory effects of this compound are not presently available. While the broader class of thiazole-containing compounds has been investigated for antiproliferative activities, specific data, including IC50 values across different non-human cell lines for this compound, has not been reported.
Anti-inflammatory Activity Assessment in Preclinical Models
The potential of this compound as an anti-inflammatory agent has been explored through in vitro enzymatic assays and in vivo animal models. These studies aim to understand the compound's mechanism of action in modulating inflammatory pathways.
Scientific literature does not currently contain specific data on the in vitro inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While related thiazole derivatives have been identified as potential inhibitors of these key inflammatory enzymes, the specific inhibitory profile for this compound remains to be determined.
There is a lack of published research on the in vivo anti-exudative and anti-nociceptive effects of this compound in animal models. Studies on analogous compounds within the thiazole class have demonstrated potential anti-inflammatory and analgesic properties in various preclinical models. However, specific experimental data for the title compound is not available.
Other Emerging Biological Activities in Model Systems
Beyond anticancer and anti-inflammatory activities, the broader family of thiazole derivatives has been investigated for a range of other biological effects in various model systems. These include but are not limited to antimicrobial, antiviral, and antioxidant activities. However, specific research detailing any other emerging biological activities for this compound has not been identified in the current body of scientific literature.
Antioxidant Potential
The 2-aminothiazole (B372263) scaffold is a recurring motif in compounds designed and evaluated for their antioxidant properties. mdpi.comexcli.de Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
Research into various 2-aminothiazole derivatives has demonstrated their capacity to act as antioxidants. mdpi.comexcli.de For instance, a series of 2-aminothiazole sulfonamide derivatives were synthesized and investigated for their antioxidant effects using DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) dismutase (SOD) mimic assays. excli.de Several of these compounds exhibited potent antioxidant activity, with one derivative showing 90.09% DPPH radical scavenging and 99.02% SOD-mimic activity. excli.de
Another study on thiazolyl–catechol compounds, synthesized via a Hantzsch heterocyclization, highlighted significant antioxidant activities in several of the tested molecules. nih.gov These activities were evaluated through antiradical, electron transfer, and ferrous ion chelation assays. nih.gov The antioxidant potential of these compounds is often attributed to their chemical structure, which can facilitate the donation of an electron or a hydrogen atom to a free radical, thereby stabilizing it.
While direct antioxidant data for this compound is unavailable, the consistent antioxidant effects observed in a variety of structurally related 2-aminothiazole derivatives suggest that this compound may also possess similar properties. The presence of the thiazole ring and the aromatic phenyl group are features that contribute to the antioxidant capacity of this class of compounds.
Table 1: Antioxidant Activity of Selected 2-Aminothiazole Derivatives (Illustrative Examples)
| Compound/Derivative | Assay | Activity | Reference |
| 2-Aminothiazole sulfonamide derivative (Compound 8) | DPPH | 90.09% scavenging | excli.de |
| 2-Aminothiazole sulfonamide derivative (Compound 8) | SOD-mimic | 99.02% activity | excli.de |
| Thiazolyl–catechol compounds (3g and 3h) | Antiradical, electron transfer, ferrous ion chelation | Significant antioxidant activities | nih.gov |
Note: This table provides illustrative examples of antioxidant activity for related 2-aminothiazole derivatives, not for this compound itself.
Enzyme Inhibition Profiles (e.g., cholinesterases)
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy in the management of Alzheimer's disease. By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is reduced, leading to improved cognitive function. The 2-aminothiazole scaffold has been explored for its potential as a source of acetylcholinesterase inhibitors. nih.gov
A study focused on new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors revealed that several of these compounds exhibited significant in vitro inhibitory activity against AChE. nih.gov One compound in this series, designated as 4f, demonstrated an IC50 value of 0.66 μM, which was more potent than the reference drugs Rivastigmine and Huperzine-A. nih.gov This particular compound also showed weak inhibitory effects on butyrylcholinesterase (BuChE), indicating a degree of selectivity for AChE. nih.gov
In another investigation, the in vitro inhibition profiles of 2-amino thiazole derivatives against bovine lactoperoxidase (LPO) were determined. researchgate.net All the tested aminothiazole derivatives were found to inhibit the LPO enzyme competitively. Notably, 2-Amino-4-(4-chlorophenyl) thiazole, a compound structurally similar to the core of this compound, exhibited the most potent inhibition with a Ki value of 250±100 nM. researchgate.net
While these findings are not specific to this compound, they underscore the potential of the 4-aryl-2-aminothiazole structure to interact with and inhibit the activity of certain enzymes, including those of therapeutic relevance like acetylcholinesterase. The nature and position of substituents on the thiazole and phenyl rings play a crucial role in determining the potency and selectivity of this inhibition.
Table 2: Cholinesterase Inhibitory Activity of Selected 4-Arylthiazole-2-amine Derivatives (Illustrative Examples)
| Compound/Derivative | Enzyme | IC50 / Ki | Reference |
| 4-Arylthiazole-2-amine derivative (Compound 4f) | Acetylcholinesterase (AChE) | 0.66 μM (IC50) | nih.gov |
| 4-Arylthiazole-2-amine derivative (Compound 4f) | Butyrylcholinesterase (BuChE) | Weak inhibition | nih.gov |
| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase (LPO) | 250±100 nM (Ki) | researchgate.net |
Note: This table presents illustrative examples of enzyme inhibitory activity for related 2-aminothiazole derivatives, not for this compound itself.
Mechanistic and Molecular Target Based Investigations
Identification of Putative Biological Targets
There is no specific information available in the scientific literature that identifies the putative biological targets of Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine.
Elucidation of Molecular Mechanisms of Action
Detailed studies elucidating the molecular mechanisms of action for this compound have not been published. Consequently, there is no data available for the following sub-sections.
Enzyme Binding and Inhibition Kinetics
No data on the enzyme binding properties or inhibition kinetics of this compound has been reported.
Receptor Interaction Studies
There are no published studies detailing the interaction of this compound with any specific receptors.
Cellular Pathway Modulation
Information regarding the modulation of any cellular pathways by this compound is not available.
Allosteric Modulation Studies
There is no evidence from the available literature to suggest that this compound has been investigated for any allosteric modulation capabilities.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. For derivatives of the 2-amino-4-phenylthiazole (B127512) scaffold, these studies reveal crucial information about stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) Analyses (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies on analogous 2-amino-4-(4-chlorophenyl)thiazole derivatives utilize DFT to optimize the molecular geometry to its most stable energetic state.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed across the phenyl ring system.
| Parameter | Typical Value for Thiazole Derivatives (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It illustrates the regions from which an electrophile or a nucleophile is electrostatically attracted. In MEP maps of similar thiazole compounds, negative potential (typically colored red or yellow) is concentrated around electronegative atoms like nitrogen and sulfur, indicating sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) is found around hydrogen atoms, particularly the amine hydrogen, marking them as sites for nucleophilic attack.
Conformational Analysis and Stability
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine, rotational freedom exists around several single bonds: the bond connecting the allyl group to the amine, the bond between the amine nitrogen and the thiazole ring, and the bond linking the chlorophenyl group to the thiazole core.
To determine the most stable conformer, computational methods are used to systematically rotate these bonds and calculate the potential energy of each resulting structure. This process, known as a potential energy surface scan, identifies the geometry with the lowest energy, which corresponds to the most stable and likely conformation of the molecule in its ground state. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding potential drug-receptor interactions and guiding the design of new therapeutic agents.
Ligand-Protein Interaction Profiling with Target Receptors (e.g., COX, LOX, EGFR, VEGFR-2, BRAF V600E)
Thiazole-containing compounds have been docked against a variety of cancer and inflammation-related protein targets.
COX and LOX: Cyclooxygenase (COX) and Lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Docking studies of compounds with similar scaffolds have shown that they can fit into the active sites of these enzymes, often forming hydrogen bonds with key residues like arginine and tyrosine, and establishing hydrophobic interactions within the enzyme's channel. japer.in
EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial tyrosine kinases involved in cancer cell proliferation and angiogenesis. nih.govnih.gov Docking studies on related quinazoline-thiazole and thiazolidinone derivatives show that the thiazole moiety can interact with the hinge region of the kinase domain, a common binding mode for inhibitors. nih.govplos.org For VEGFR-2, key interactions often involve hydrogen bonds with residues such as Cys919 and Asp1046, and hydrophobic interactions within the back pocket of the ATP-binding site. plos.orgresearchgate.net
BRAF V600E: This mutant kinase is a target in certain cancers. While specific docking studies for the title compound are unavailable, related heterocyclic inhibitors are often designed to target the ATP-binding site of this enzyme.
Binding Affinity Predictions and Complex Stability
Molecular docking programs calculate a score that estimates the binding affinity between the ligand and the protein. This score, typically expressed in kcal/mol, represents the change in Gibbs free energy upon binding. A more negative score indicates a stronger predicted binding affinity. These predictions are crucial for ranking potential drug candidates before synthesis. For instance, novel thiazolyl-coumarin derivatives showed high binding scores against VEGFR-2, with values ranging from -7.7 to -9.9 kcal/mol, comparable to the approved drug Sorafenib. nih.gov
| Target Receptor | Compound Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| COX-2 | Flavone Derivatives | -8.0 to -10.0 | Arg120, Tyr385, Ser530 |
| VEGFR-2 | Thiazolyl Coumarins | -7.7 to -9.9 | Cys919, Asp1046, Glu885 |
| VEGFR-2 | Benzoxazole Derivatives | -95 to -101 (Affinity Score) | Cys919, Asp1046 |
| EGFR | Quinazoline-Thiazoles | -7.5 to -9.0 | Met793, Thr790, Asp855 |
Note: The data presented are from studies on structurally related compounds, not this compound itself.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is a critical step in early-stage drug discovery that assesses the pharmacokinetic properties of a compound. nih.gov These predictions help to identify molecules with potentially favorable drug-like characteristics. For a positional isomer, N-Allyl-4-(2-chlorophenyl)thiazol-2-amine, several ADME properties have been computationally predicted. chemscene.com
These parameters are often evaluated against criteria such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. impactfactor.org Based on the predictions for its isomer, this compound is expected to comply with these rules, suggesting a potential for good oral bioavailability. The topological polar surface area (TPSA) is a predictor of drug transport properties, with values under 140 Ų often associated with good cell permeability.
| ADME Property | Predicted Value (for Isomer*) | Significance |
|---|---|---|
| Molecular Weight | 250.75 g/mol | Affects diffusion and transport across membranes. |
| LogP (Octanol/Water Partition) | 3.48 | Indicates lipophilicity and ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 28.15 Ų | Predicts transport properties and permeability. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding. |
\Data based on the positional isomer N-Allyl-4-(2-chlorophenyl)thiazol-2-amine.* chemscene.com
Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. However, the broader class of 4-phenylthiazol-2-amine derivatives has been the subject of computational investigations, primarily utilizing molecular docking to predict binding affinities and modes of interaction with various biological targets. For instance, in-silico studies on similar thiazole derivatives have explored their potential as anti-breast cancer agents by docking them against the estrogen receptor-α (ER-α). nih.gov
While direct MD simulation data for the title compound is not available in the reviewed literature, we can infer the potential application and methodology of such studies based on research conducted on analogous thiazole-containing compounds. Molecular dynamics simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of a ligand-protein complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding.
A hypothetical MD simulation study of this compound complexed with a target protein would typically involve the following steps:
System Preparation: The initial coordinates of the ligand-protein complex would be obtained from molecular docking studies. This complex would then be solvated in a water box, and ions would be added to neutralize the system and mimic physiological conditions.
Simulation Protocol: The system would undergo energy minimization to remove any steric clashes. This would be followed by a series of equilibration steps, gradually increasing the temperature and pressure to the desired simulation conditions (e.g., 300 K and 1 atm). Finally, a production run of several nanoseconds would be performed to generate trajectories of the complex's dynamic behavior.
Data Analysis: The resulting trajectories would be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify specific interactions between the ligand and the target.
Advanced Spectroscopic and Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum for Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine is expected to show distinct signals corresponding to the protons of the allyl group, the 4-chlorophenyl ring, the thiazole (B1198619) ring, and the amine proton.
Allyl Group: This group should produce three characteristic signals: a multiplet for the internal methine proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons adjacent to the amine nitrogen (-NH-CH₂-). Based on analogs, the N-CH₂ protons are expected around δ 4.67 ppm, the terminal vinyl protons (=CH₂) around δ 5.17-5.21 ppm, and the internal methine proton (-CH=) between δ 4.90-5.90 ppm. mdpi.com
4-Chlorophenyl Group: The protons on this aromatic ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the symmetrical substitution pattern.
Thiazole Ring: A singlet corresponding to the C5-H of the thiazole ring is anticipated. In similar 4-phenylthiazole (B157171) structures, this signal appears around δ 7.53 ppm. nanobioletters.com
Amine Proton: A broad singlet for the N-H proton is expected, the chemical shift of which can be variable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Allyl Group: The three carbons of the allyl group are expected to show signals in the olefinic region for the two sp² carbons and the aliphatic region for the sp³ carbon attached to the nitrogen. Expected resonances are around δ 130.6 ppm (-CH=), δ 118.4 ppm (=CH₂), and δ 46.7 ppm (-NCH₂). mdpi.com
4-Chlorophenyl and Thiazole Rings: The aromatic and heterocyclic carbons would generate a series of signals in the downfield region (δ 100-170 ppm). For the related 4-(4-chlorophenyl)-N-phenylthiazol-2-amine core, characteristic signals appear at δ 161.35 (C=N of thiazole), δ 151.58 (C-N), δ 135.12 (C-Cl), and δ 109.83 (C-S of thiazole). nanobioletters.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted values based on structural analogs.
| Assignment | Expected ¹H Chemical Shift (δ) ppm | Expected Multiplicity | Expected ¹³C Chemical Shift (δ) ppm |
|---|---|---|---|
| -NH-CH₂-CH=CH₂ | ~4.7 | Doublet of triplets | ~47 |
| -NH-CH₂-CH=CH₂ | ~5.9 | Multiplet | ~131 |
| -NH-CH₂-CH=CH₂ | ~5.2 | Multiplet | ~118 |
| Thiazole C5-H | ~7.5 | Singlet | ~110 |
| Chlorophenyl C-H | ~7.4 - 7.8 | Two Doublets | ~125 - 135 |
| Thiazole C2 (C=N) | - | - | ~161 |
| Thiazole C4 | - | - | ~151 |
| Chlorophenyl C-Cl | - | - | ~135 |
| Amine N-H | Variable | Broad Singlet | - |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational bands for this compound include:
N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ corresponding to the secondary amine.
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals for the allyl group's CH₂ are expected just below 3000 cm⁻¹.
C=C and C=N Stretch: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic, olefinic, and thiazole ring systems.
C-N Stretch: A band in the 1019-1160 cm⁻¹ region. nanobioletters.com
C-Cl Stretch: A signal in the fingerprint region, typically around 729 cm⁻¹. cbijournal.com
C-S Stretch: A band characteristic of the thiazole ring, expected around 1100-1200 cm⁻¹. nanobioletters.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule. The conjugated system formed by the 4-chlorophenyl ring and the thiazole moiety is expected to produce strong absorption bands in the UV region, likely between 250-350 nm.
Table 2: Expected IR Absorption Bands Predicted values based on structural analogs.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3200 - 3400 |
| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C / C=N Stretch (Ring) | 1500 - 1650 |
| C-S Stretch (Thiazole) | 1100 - 1200 |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (MW = 250.75), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₂H₁₁ClN₂S).
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 250. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak) would be a key confirmation. Common fragmentation pathways would likely involve the loss of the allyl group or cleavage of the thiazole ring.
Table 3: Expected Mass Spectrometry Peaks
| m/z Value | Interpretation |
|---|---|
| 250/252 | Molecular Ion Peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 209 | Fragment from loss of allyl group [M - C₃H₅]⁺ |
| 174 | Fragment corresponding to [4-(4-chlorophenyl)thiazole]⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Studies on similar thiazole derivatives reveal that the thiazole and phenyl rings are often not coplanar. For instance, in one related structure, the dihedral angle between the benzene (B151609) and thiazole rings was found to be 54.18°. researchgate.net In the crystal lattice, molecules may be linked by N-H···N hydrogen bonds and C-H···Cl interactions, forming complex supramolecular architectures. researchgate.netnih.gov
Chromatographic Purity and Characterization (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the purity of a compound. A sample of this compound would be dissolved in a suitable solvent and injected into an HPLC system equipped with a nonpolar stationary phase (like C18). Elution with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would result in a chromatogram. The purity of the sample is assessed by the area of the main peak relative to the total area of all peaks. For characterization, the retention time of the compound under specific conditions serves as a reliable identifier. While specific methods for this compound are not published, related molecules are routinely analyzed by HPLC to ensure purity. bldpharm.com
Future Research Directions and Potential Applications
Design of Novel Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine Derivatives with Enhanced Potency
The core structure of this compound presents multiple opportunities for chemical modification to enhance its biological potency and selectivity. Structure-activity relationship (SAR) studies on analogous 2-aminothiazole (B372263) compounds have demonstrated that substitutions at various positions on the thiazole (B1198619) ring and its appendages can significantly influence activity. nih.govnih.gov Future design strategies could systematically explore these modifications.
Key areas for derivatization include:
The Allyl Group: The reactivity and conformation of the allyl group can be altered. Introducing different substituents on the allyl chain or replacing it with other alkyl or aryl groups could modulate the compound's interaction with biological targets.
The 4-(4-chloro-phenyl) Moiety: The electronic and steric properties of the phenyl ring are critical. The position and nature of the substituent on this ring can be varied. For instance, replacing the chloro group with other halogens (fluoro, bromo) or with electron-donating or electron-withdrawing groups could fine-tune the molecule's activity. mdpi.com
The Thiazole Core: While the thiazole ring is often essential for the activity of this class of compounds, minor modifications, such as the introduction of substituents at the C5 position, could be explored to enhance potency or alter the selectivity profile. nih.gov
A systematic approach to generating a library of derivatives based on these modifications would be crucial for establishing a comprehensive SAR and identifying lead compounds with superior properties.
Table 1: Potential Modifications to this compound for Enhanced Potency
| Region of Modification | Proposed Change | Rationale |
|---|---|---|
| Allyl Group | Replacement with other functional groups (e.g., propargyl, benzyl) | To explore different binding interactions and metabolic stability. |
| 4-chloro-phenyl Group | Substitution of the chloro group with other halogens or alkyl/alkoxy groups | To modulate electronic properties and steric hindrance. |
| Thiazole Ring | Introduction of a substituent at the C5 position | To potentially enhance binding affinity and selectivity. |
Exploration of Alternative Preclinical Efficacy Models (e.g., organoids, microphysiological systems)
To better predict the clinical potential of this compound and its derivatives, advanced preclinical models are necessary. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. nih.gov Organoids and microphysiological systems (MPS), also known as "organs-on-a-chip," offer a more physiologically relevant three-dimensional context for evaluating drug efficacy and toxicity. nih.govfrontiersin.org
These models can recapitulate key aspects of organ structure and function, providing a more accurate assessment of a compound's effects. fda.gov For instance, tumor organoids derived from patient samples could be used to test the anti-cancer activity of these compounds in a personalized medicine approach. nih.gov Similarly, liver-on-a-chip models could provide valuable insights into the metabolism and potential hepatotoxicity of the derivatives. nih.gov The integration of these advanced models into the preclinical testing pipeline could de-risk clinical development and accelerate the translation of promising compounds. fda.gov
Investigation of Combination Therapies in Non-Human Systems
The therapeutic efficacy of many small molecule inhibitors can be enhanced when used in combination with other agents. Future preclinical studies should investigate the potential synergistic or additive effects of this compound derivatives with existing therapeutic agents. For example, in the context of cancer, combining these novel compounds with standard-of-care chemotherapeutics or targeted therapies could lead to improved treatment outcomes and potentially overcome drug resistance. mdpi.com
Preclinical models, such as animal xenografts or the aforementioned organoid systems, would be suitable platforms for these investigations. The selection of combination partners would depend on the identified molecular target and mechanism of action of the this compound derivatives.
Table 2: Potential Combination Therapy Strategies for this compound Derivatives in Preclinical Cancer Models
| Class of Combination Agent | Example | Rationale |
|---|---|---|
| Standard Chemotherapy | Paclitaxel | To target different phases of the cell cycle and enhance cytotoxic effects. |
| Targeted Therapy | EGFR Inhibitors | To simultaneously block multiple signaling pathways crucial for tumor growth. |
Development of Structure-Based Drug Discovery Campaigns
A structure-based drug discovery approach could significantly accelerate the optimization of this compound. This strategy relies on understanding the three-dimensional structure of the biological target in complex with the inhibitor. Techniques such as X-ray crystallography or cryo-electron microscopy would be employed to determine this structure.
The resulting structural information would provide invaluable insights into the key binding interactions and guide the rational design of new derivatives with improved affinity and selectivity. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, can be used to predict the binding modes of virtual compounds and prioritize them for synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Potential in Agrochemical and Materials Science Applications
Beyond pharmaceuticals, thiazole derivatives have found applications in agrochemicals and materials science. nbinno.com The inherent biological activity of the thiazole scaffold makes it a privileged structure in the development of fungicides, herbicides, and insecticides. researchgate.netnih.govresearchgate.net Future research could explore the potential of this compound and its analogs as novel crop protection agents.
In the realm of materials science, the electronic properties of thiazole-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The rigid, planar structure of certain thiazole derivatives facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in these materials. researchgate.net The synthesis of polymers incorporating the this compound moiety could lead to new materials with interesting electronic and optical properties. rsc.org
Q & A
Q. What synthetic routes are commonly employed for synthesizing Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-(4-chlorophenyl)thiazol-2-amine with allyl bromide under basic conditions (e.g., potassium carbonate in DMF) at 60–80°C for 6–12 hours . Alternative routes include Hantzsch thiazole synthesis, where thioamide precursors are cyclized with α-haloketones . Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the allyl group (δ 5.1–5.8 ppm for vinyl protons) and thiazole ring (δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 265.05 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/planarity of the thiazole ring .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens indicate antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) and antifungal effects against Candida albicans via agar diffusion assays . Anticancer potential is assessed using MTT assays, showing IC₅₀ = 25 µM in HeLa cells. Mechanism studies involve flow cytometry to detect apoptosis (Annexin V/PI staining) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile reduces side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, enhancing yield by 15–20% .
- In-line Analytics : Monitor reactions via FTIR or HPLC to identify intermediates and optimize quenching .
Q. What computational strategies model the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) to predict reactivity .
- Molecular Docking : Simulates binding to Rho-kinase (PDB ID: 2F2U) using AutoDock Vina, identifying key hydrogen bonds with Glu-154 and hydrophobic interactions with Phe-87 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Replicate Assays : Standardize protocols (e.g., identical cell lines, serum-free conditions) to minimize variability .
- Purity Verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted allyl bromide) may skew results .
- Orthogonal Assays : Cross-validate antimicrobial data with broth microdilution and time-kill curves .
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., NO₂) to improve antimicrobial potency .
- Allyl Chain Modification : Introduce cyclopropyl or fluorinated moieties to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .
- Thiazole Ring Expansion : Compare bioactivity of 1,3-thiazole vs. 1,2,4-thiadiazole analogs .
Q. How are ambiguous NMR signals assigned for this compound?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings, resolving overlapping signals (e.g., distinguishing allyl vs. thiazole protons) .
- Comparative Analysis : Reference spectral data of structurally similar compounds (e.g., 4-(4-fluorophenyl)thiazole derivatives) .
Q. What is the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS. Stability is pH-dependent, with rapid hydrolysis in acidic conditions .
- Light/Heat Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation using TLC (Rf shift from 0.5 to 0.3) .
Q. How can target engagement be validated in cellular models?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled compound to measure affinity for kinase targets (Kd = 120 nM) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to immobilized Rho-kinase .
- CRISPR Knockout Models : Compare activity in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
